molecular formula C21H21FN2O3S B2556558 N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide CAS No. 923131-92-4

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No. B2556558
CAS RN: 923131-92-4
M. Wt: 400.47
InChI Key: OIGBKBCTWPRILM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, as described in the first paper, involves the preparation of compounds that target the human β3-adrenergic receptor (AR). These compounds are synthesized with the aim of treating obesity and type 2 diabetes. The paper highlights the synthesis of several derivatives, including N-phenyl-(2-phenylaminothiazol-4-yl)acetamide and N-phenyl-[2-(3-methoxyphenyl)aminothiazol-4-yl]acetamide, which showed potent agonistic activity and functional selectivity over β1- and β2-ARs, as well as hypoglycemic activity in a rodent model of diabetes .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a series of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides. These compounds were synthesized using 3-fluoro-4-cyanophenol as the primary compound. The structures of these novel compounds were confirmed through various analytical techniques, including elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (1H NMR) .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide, they do provide a context for the types of reactions that similar compounds may undergo. For instance, the synthesis of the compounds in the first paper likely involves reactions typical for thiazole derivatives, such as nucleophilic substitution and amide bond formation .

Physical and Chemical Properties Analysis

The third paper discusses the synthesis of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, can be inferred from these characterizations. The paper also reports the cytotoxicity of these compounds on various human leukemic cell lines, with some compounds showing high cytotoxicity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Thiazole and its derivatives, like N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide, have been studied for their synthesis processes and potential antimicrobial activities. For instance, the work by Wardkhan et al. (2008) discusses new approaches for the synthesis of thiazoles and their fused derivatives, highlighting their antimicrobial activities against various bacterial and fungal strains (Wardkhan et al., 2008). Similarly, another study by Badiger et al. (2013) focuses on the synthesis and antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, further emphasizing the antimicrobial potential of thiazole derivatives (Badiger et al., 2013).

Pharmacological Applications

Thiazole derivatives are also explored for their pharmacological applications, including their role as potential VEGF-A inhibitors and antiproliferative agents. The study by Prashanth et al. (2014) synthesizes novel benzophenone-thiazole derivatives and evaluates their potent VEGF-A inhibitory and antiproliferative effects against various cell lines (Prashanth et al., 2014).

Metabolic Studies

Research by Coleman et al. (2000) delves into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, shedding light on the metabolic pathways and potential toxicological aspects of related compounds (Coleman et al., 2000).

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-7-9-16(22)10-8-15)11-12-23-20(25)13-27-18-6-4-3-5-17(18)26-2/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGBKBCTWPRILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide

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